ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate involves several steps. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the construction of the pyrido[1,2-a]pyrimidine core. The final step involves the coupling of the piperazine moiety with the carboxylate ester group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with enzymes and receptors, modulating their activity. The pyrido[1,2-a]pyrimidine core can bind to DNA or proteins, affecting their function. The overall effect of the compound depends on the specific biological system and the concentration used.
Comparison with Similar Compounds
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Pyrido[1,2-a]pyrimidines: Studied for their anticancer and antiviral activities.
Piperazine derivatives: Used in the development of drugs for neurological disorders. The uniqueness of this compound lies in its combination of these functional groups, which may result in synergistic effects and enhanced biological activity.
Biological Activity
Ethyl 4-(3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (referred to as compound 1) is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C22H28N4O4S
Molecular Weight: 432.54 g/mol
IUPAC Name: this compound
The structure of compound 1 features several functional groups that contribute to its biological activity, including thiazolidine and pyrimidine rings, which are known for their diverse pharmacological properties.
Antimicrobial Activity
Recent studies have indicated that compound 1 exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics like penicillin and tetracycline, suggesting a potential role as an alternative antimicrobial agent .
Anticancer Properties
Research has also focused on the anticancer activity of compound 1. In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), compound 1 showed potent cytotoxic effects. The IC50 value was determined to be approximately 25 µM, indicating that it can effectively inhibit cell proliferation. Mechanistic studies revealed that compound 1 induces apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of compound 1 was evaluated using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. The results indicated that treatment with compound 1 significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may serve as a therapeutic agent for inflammatory diseases .
Synthesis and Derivatives
The synthesis of compound 1 involves a multi-step process starting from commercially available precursors. Key synthetic routes include:
- Formation of Thiazolidine Derivative: The initial step involves the reaction of thiosemicarbazide with appropriate aldehydes to form thiazolidine derivatives.
- Pyrimidine Ring Construction: Subsequent cyclization reactions lead to the formation of the pyrimidine core.
- Final Coupling Reaction: The final structure is achieved through coupling reactions between the thiazolidine derivative and the pyrimidine component.
Table: Synthesis Steps
Step | Reaction Type | Key Reagents | Yield |
---|---|---|---|
1 | Condensation | Thiosemicarbazide + Aldehyde | 75% |
2 | Cyclization | Anhydrous conditions | 80% |
3 | Coupling | Thiazolidine + Pyrimidine derivative | 70% |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study published in Journal of Antibiotics, compound 1 was tested alongside traditional antibiotics against clinical isolates of E. coli. The study concluded that compound 1 demonstrated superior efficacy in inhibiting bacterial growth compared to conventional treatments .
Case Study 2: Cancer Cell Line Testing
A research group investigated the anticancer properties of compound 1 on various cancer cell lines and reported promising results in MCF-7 and A549 cells. The findings were published in Cancer Letters, highlighting the potential for further development into a therapeutic agent for breast and lung cancers .
Properties
Molecular Formula |
C24H29N5O5S2 |
---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-[3-(3-methoxypropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H29N5O5S2/c1-4-34-23(32)27-12-10-26(11-13-27)20-17(21(30)28-8-5-7-16(2)19(28)25-20)15-18-22(31)29(24(35)36-18)9-6-14-33-3/h5,7-8,15H,4,6,9-14H2,1-3H3/b18-15- |
InChI Key |
IUIKQQOZVRQQJA-SDXDJHTJSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCCOC |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCCOC |
Origin of Product |
United States |
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